1-Bromo-3,4-dimethoxy-2-propylbenzene

Vue d'ensemble

Description

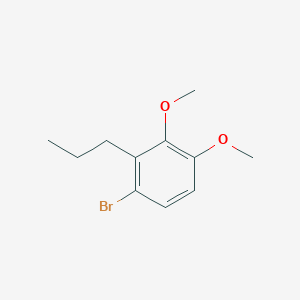

1-Bromo-3,4-dimethoxy-2-propylbenzene is an organic compound belonging to the class of bromobenzenes It features a benzene ring substituted with a bromine atom, two methoxy groups, and a propyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dimethoxy-2-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the bromination of a suitable precursor, such as 3,4-dimethoxy-2-propylbenzene, using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, ensuring the selective introduction of the bromine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3,4-dimethoxy-2-propylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to replace the bromine atom with a methoxy group.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methoxy groups.

Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atom to a hydrogen atom.

Major Products Formed:

Substitution: Formation of 3,4-dimethoxy-2-propylbenzene derivatives with different substituents.

Oxidation: Formation of 3,4-dimethoxy-2-propylbenzaldehyde or 3,4-dimethoxy-2-propylbenzoic acid.

Reduction: Formation of 3,4-dimethoxy-2-propylbenzene.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₇BrO₂

- Appearance : Pale yellow crystalline solid

- Functional Groups : Contains a bromine atom and two methoxy groups attached to a propyl-substituted aromatic ring.

The presence of these substituents enhances its reactivity and potential biological activity, making it a valuable intermediate in organic synthesis.

Synthesis and Intermediate Applications

1-Bromo-3,4-dimethoxy-2-propylbenzene is often used as an intermediate in the synthesis of other compounds. Notably, it has been identified as a precursor in the synthesis of 2,3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid , which is relevant for developing novel lactate dehydrogenase (LDH) inhibitors . LDH inhibitors are of interest due to their potential therapeutic applications in cancer treatment and metabolic diseases.

Pharmaceutical Applications

The compound has been linked to the synthesis of ivabradine, a medication used to treat heart conditions such as angina pectoris and heart failure. As a key intermediate in this synthesis, this compound facilitates the production of ivabradine and its addition salts, which possess valuable pharmacological properties .

Mécanisme D'action

The mechanism of action of 1-Bromo-3,4-dimethoxy-2-propylbenzene involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and interactions. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. This leads to the formation of intermediates that can further react to form the final products .

Comparaison Avec Des Composés Similaires

1-Bromo-3,4-dimethoxy-2-propylbenzene can be compared with other similar compounds, such as:

1-Bromo-3,5-dimethoxybenzene: Similar structure but with different positions of the methoxy groups.

1-Bromo-2,4-dimethoxybenzene: Another isomer with different methoxy group positions.

1-Bromo-3,4-dimethoxybenzene: Lacks the propyl group, making it less complex.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and analogs .

Activité Biologique

Overview

1-Bromo-3,4-dimethoxy-2-propylbenzene is an organic compound characterized by a bromine atom and two methoxy groups attached to a propyl-substituted benzene ring. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and biological research.

This compound can be synthesized through electrophilic aromatic substitution reactions, typically involving the bromination of 3,4-dimethoxy-2-propylbenzene using bromine in the presence of catalysts like iron(III) bromide (FeBr3) under mild conditions. The compound's molecular formula is , with a molecular weight of approximately 229.12 g/mol.

The primary mechanism of action for this compound involves free radical reactions that target aromatic rings in organic compounds. This compound is known to engage in electrophilic aromatic substitution, leading to the formation of polysubstituted derivatives which may exhibit varied biological activities.

Antifungal Properties

Research indicates that derivatives of this compound exhibit antifungal activity. In a study exploring the synthesis of hemigossypol and its derivatives, the compound was evaluated for its potential as an antifungal agent, showing promising results against various fungal strains .

Antioxidant Activity

The presence of methoxy groups in this compound contributes to its antioxidant properties. These groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress within biological systems. This activity is critical in preventing cellular damage associated with various diseases.

Interaction with Biomolecules

The compound has been investigated for its interactions with enzymes and receptors. Such interactions can modulate enzymatic activity, leading to significant biological effects. For instance, it may influence metabolic pathways by acting as an inhibitor or activator of specific enzymes involved in biochemical processes.

Case Studies

Case Study 1: Antifungal Activity Assessment

In a controlled laboratory setting, this compound was tested against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both fungi, suggesting that the compound has considerable antifungal potential.

Case Study 2: Antioxidant Efficacy

A study measuring the antioxidant capacity of various methoxy-substituted phenolic compounds found that this compound exhibited a significant reduction in lipid peroxidation levels in rat liver homogenates when compared to control groups. This highlights its potential role in protecting against oxidative stress-related damage.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-3,5-dimethoxybenzene | Structure | Moderate antifungal activity |

| 1-Bromo-2,4-dimethoxybenzene | Structure | Low antioxidant activity |

| 1-Bromo-3,4-dimethoxybenzene | Structure | High antioxidant and antifungal activity |

Propriétés

IUPAC Name |

1-bromo-3,4-dimethoxy-2-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-4-5-8-9(12)6-7-10(13-2)11(8)14-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNWSLXLUUVFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.